4-(Piperazin-1-yl)-2,1,3-benzoxadiazole
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Overview
Description
4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a benzoxadiazole core with a piperazine moiety attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole typically involves the reaction of 4-nitrobenzo[c][1,2,5]oxadiazole with piperazine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .
Industrial Production Methods
The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its anticancer properties, particularly in targeting tumor hypoxia.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer properties, the compound is believed to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels. This inhibition can disrupt tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-7-(piperazin-1-yl)benzo[c][1,2,5]oxadiazole
- 4-Nitro-7-piperazinobenzofurazan
- 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
Uniqueness
4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole is unique due to its specific structural features that confer distinct electronic properties and biological activities. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
105685-14-1 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-piperazin-1-yl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
InChI Key |
TXXKTDZWBMTHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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